![molecular formula C11H17BClNO2 B1442648 [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride CAS No. 1452577-03-5](/img/structure/B1442648.png)

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride

説明

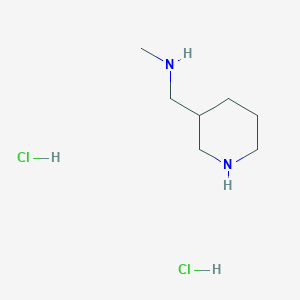

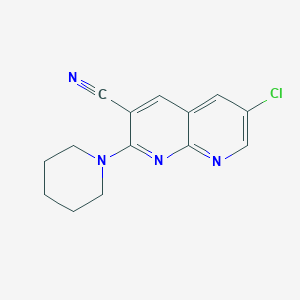

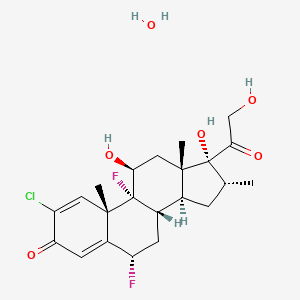

“[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the molecular weight of 227.5 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular structure of “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is characterized by a pyrrolidine ring attached to a phenylboronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .It should be stored at temperatures between 2-8°C . The InChI code for this compound is 1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 .

科学的研究の応用

Molecular Recognition and Chemosensing

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid and its complexes have been thoroughly investigated for their ability to form intramolecular N-B dative bonds, which are significant for molecular recognition and chemosensing technologies. These compounds exhibit specific interactions with bifunctional substrates such as catechol, which is crucial for detecting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Synthetic Methodology

A synthesis approach for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for anticancer drugs, has been established, showcasing a high yield and providing insights into the development of new antitumor agents (Zhang et al., 2018).

Material Science and Luminescent Properties

Studies have also delved into the synthesis and structural analysis of boron complexes that display bright luminescence. These findings are pivotal for the development of electroluminescent devices, offering a pathway towards creating materials with specific optical properties (Zhang et al., 2006).

Electrochemical Sensing

The functionalization of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid into frameworks such as calix[4]pyrrole has been explored for electrochemical sensing, particularly for neurotransmitters like dopamine. This application demonstrates the compound's potential in creating sensitive and stable sensors for biomedical research (Rather et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

将来の方向性

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Therefore, “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” and similar compounds could potentially be explored further in the design of new drugs with different biological profiles .

特性

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKSCNVZSQKJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)